molecular formula C19H22FN3O4S B4438989 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B4438989
M. Wt: 407.5 g/mol
InChI Key: LJDIGEBHRSURJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, demonstrating the feasibility of preparing radiolabeled compounds for PET imaging studies of cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003). Another example includes the synthesis of potent and selective Met kinase inhibitors, highlighting the utility of related structural motifs in drug discovery (Schroeder et al., 2009).

Molecular Structure Analysis

Studies have examined the crystal structure and molecular conformation of solvated derivatives, providing insights into the structural characteristics vital for biological activity. For instance, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was analyzed, revealing an essentially planar methoxyphenyl ring linked to a carboxamide substituted oxo-pyrrolidine moiety (Banerjee et al., 2002).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, contributing to the development of novel pharmaceuticals. For example, the synthesis of O-substituted derivatives of a related sulfonamide demonstrated the compound's versatility in producing biologically active molecules (Khalid et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability play a crucial role in the compound's application. While specific data on 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide were not directly found, related studies on the physical properties of fluorinated polyamides containing pyridine and sulfone moieties offer insights into the behavior of similar compounds under various conditions (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under different conditions, and interaction with biological targets, define the compound's utility. Research into the metabolism of phenylcarboxyl derivatives of related antagonists by human and rat hepatocytes provides valuable information on the compound's stability and potential metabolic pathways (Ma et al., 2002).

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-27-17-5-4-16(20)11-18(17)28(25,26)23-9-6-15(7-10-23)19(24)22-13-14-3-2-8-21-12-14/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDIGEBHRSURJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
Reactant of Route 6
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.